molecular formula C15H10Cl2N2O3S3 B2835455 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896286-98-9

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2835455
CAS RN: 896286-98-9
M. Wt: 433.34
InChI Key: HMNALIAUQABCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DTTB, and it is a thiazole-based compound that has been synthesized through a multi-step process. In

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, including compounds related to N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, have been studied for their cardiac electrophysiological activity. They exhibit potency comparable to selective class III agents in in vitro assays, indicating potential applications in treating arrhythmias (Morgan et al., 1990).

Anticancer Activity

Research into derivatives of benzamide, similar to the specified compound, has shown significant pro-apoptotic and anticancer activities. One study synthesized indapamide derivatives, revealing high anticancer activity against melanoma cell lines, suggesting potential use as anticancer agents (Yılmaz et al., 2015).

Carbonic Anhydrase Inhibition

Compounds structurally related to the specified compound, featuring heterocyclic sulfonamide, have been synthesized and investigated as carbonic anhydrase inhibitors. These compounds exhibited strong inhibitory properties, suggesting potential therapeutic applications in conditions affected by carbonic anhydrase activity (Büyükkıdan et al., 2013).

In Vitro Potency and Metabolic Stability

Studies on compounds with a similar structure have focused on improving metabolic stability and in vitro potency. Research on 6,5-heterocyclic analogues of benzothiazole derivatives has shown promising results in terms of metabolic stability and in vivo efficacy (Stec et al., 2011).

Antimicrobial Activity

Research on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which are structurally related to the specified compound, has shown significant antimicrobial activity against various bacterial strains, suggesting potential use as antimicrobial agents (Bikobo et al., 2017).

properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3S3/c1-25(21,22)9-4-2-3-8(5-9)14(20)19-15-18-11(7-23-15)10-6-12(16)24-13(10)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNALIAUQABCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

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